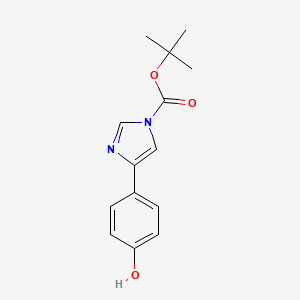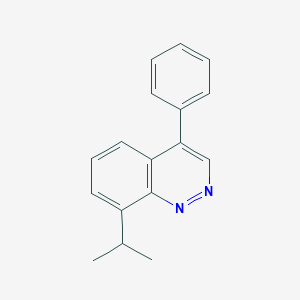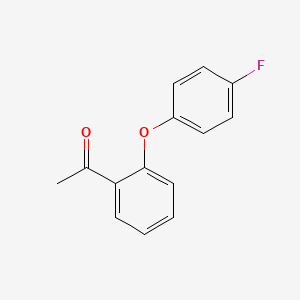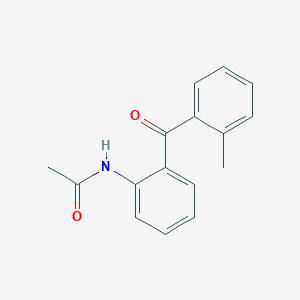![molecular formula C24H17N3O4 B14124985 2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide](/img/structure/B14124985.png)
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, characterized by multiple rings and functional groups, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-phenylacetamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the core structure: This step involves the construction of the tricyclic core through cyclization reactions.
Functional group modifications: Introduction of phenyl and acetamide groups through substitution reactions.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl groups.
Reduction: Reduction reactions could target the oxo groups, converting them to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, especially at the phenyl and acetamide groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a catalyst or catalyst precursor in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Biochemical Studies: Investigating its interactions with biological molecules.
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Exploring its efficacy in treating various diseases.
Diagnostic Tools: Use in imaging or as a biomarker.
Industry
Chemical Manufacturing: Application in the synthesis of other complex organic compounds.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism by which 2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-phenylacetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA bases, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-methylacetamide
- 2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-ethylacetamide
Uniqueness
The uniqueness of 2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-phenylacetamide lies in its specific functional groups and structural arrangement, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C24H17N3O4 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide |
InChI |
InChI=1S/C24H17N3O4/c28-20(25-16-9-3-1-4-10-16)15-26-21-18-13-7-8-14-19(18)31-22(21)23(29)27(24(26)30)17-11-5-2-6-12-17/h1-14H,15H2,(H,25,28) |
InChI Key |
AOKUGVUGXJJNMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


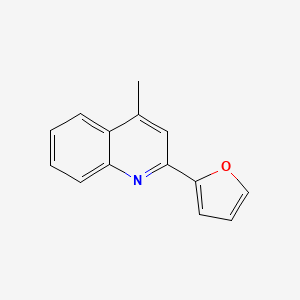
![4-Iodothieno[2,3-d]pyrimidine](/img/structure/B14124922.png)
![4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide](/img/structure/B14124929.png)
![1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124935.png)
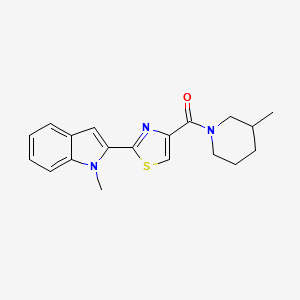
![5-(2-Methoxy-5-nitrophenyl)benzo[d][1,3]dioxole](/img/structure/B14124939.png)
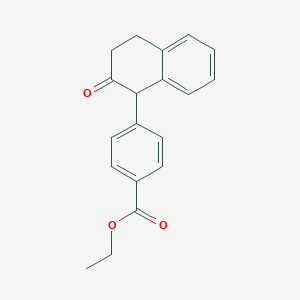
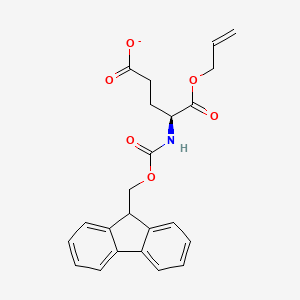
![[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B14124951.png)
